5-(2,4-Dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Description
“5-(2,4-Dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years due to their potential applications. Various synthetic approaches have been developed, including the use of new or advanced catalysts and ‘environment-friendly’ procedures, such as heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. The compound can participate in various types of reactions, depending on the conditions and the presence of other reactants .Future Directions
The future directions for research on “5-(2,4-Dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. Additionally, given the known pharmacological effects of pyrazole derivatives, there could be interest in exploring the potential therapeutic applications of this compound .
properties
IUPAC Name |
5-(2,4-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-4-3-9-12(2)5(4)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRTUDJEAGDZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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